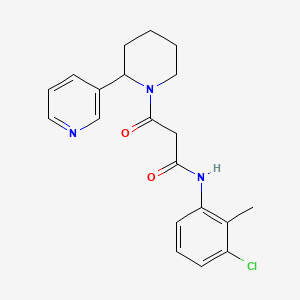![molecular formula C16H18ClFN2O3S B4460583 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4460583.png)
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole
Übersicht
Beschreibung
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole, also known as CPI-444, is a small molecule inhibitor that has gained significant attention in the field of cancer immunotherapy. CPI-444 has been shown to block the activity of the adenosine A2A receptor, which is known to play a key role in suppressing the immune system's response to cancer cells.
Wirkmechanismus
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole works by blocking the activity of the adenosine A2A receptor, which is known to play a key role in suppressing the immune system's response to cancer cells. When the A2A receptor is activated, it leads to the production of cyclic AMP, which in turn inhibits the activity of immune cells. By blocking the A2A receptor, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole allows immune cells to better recognize and attack cancer cells.
Biochemical and Physiological Effects
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. In addition, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to enhance the production of cytokines, which are important signaling molecules that help regulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole for lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to more precisely study the role of this receptor in cancer immunotherapy. However, one limitation of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is its relatively low solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole. One area of interest is the use of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole in combination with other immunotherapies, such as checkpoint inhibitors. Another potential direction is the development of new analogs of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms underlying the activity of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole and its potential use in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been extensively studied for its potential use in cancer immunotherapy. In preclinical studies, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to enhance the anti-tumor activity of immune cells and improve the response to checkpoint inhibitors. 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is currently being evaluated in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-5-propyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3S/c1-2-4-11-9-15(19-23-11)16-5-3-8-20(16)24(21,22)12-6-7-14(18)13(17)10-12/h6-7,9-10,16H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUKENMBYNIQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[ethyl(ethylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4460503.png)
![N-(2-methylphenyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4460510.png)

![7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460518.png)
![1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide](/img/structure/B4460527.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460541.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylisoxazole](/img/structure/B4460559.png)


![1-(ethylsulfonyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4460575.png)
![6-ethyl-2-phenyl-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4460586.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenesulfonamide](/img/structure/B4460595.png)
